molecular formula C32H27NO4P2 B14245225 Agn-PC-00jqiu CAS No. 398453-30-0

Agn-PC-00jqiu

Katalognummer: B14245225
CAS-Nummer: 398453-30-0
Molekulargewicht: 551.5 g/mol
InChI-Schlüssel: FMEQOJNNUASAHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-00jqiu is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00jqiu typically involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-throughput synthesis and continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-00jqiu undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00jqiu has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a probe for studying cellular mechanisms and interactions. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development and delivery. Industrially, the compound is utilized in the production of advanced materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of Agn-PC-00jqiu involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Agn-PC-00jqiu include Agn-PC-0jrxgp and other related chemical entities. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness: this compound stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets highlights its versatility and potential in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

398453-30-0

Molekularformel

C32H27NO4P2

Molekulargewicht

551.5 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-N,1-bis(diphenylphosphoryl)methanamine

InChI

InChI=1S/C32H27NO4P2/c34-38(26-13-5-1-6-14-26,27-15-7-2-8-16-27)32(25-21-22-30-31(23-25)37-24-36-30)33-39(35,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-23,32H,24H2,(H,33,35)

InChI-Schlüssel

FMEQOJNNUASAHP-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.